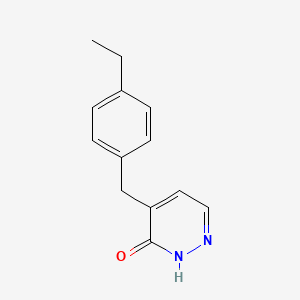

4-(4-Ethylbenzyl)pyridazin-3-ol

Description

4-(4-Ethylbenzyl)pyridazin-3-ol is a pyridazine derivative characterized by a hydroxyl group at position 3 and a 4-ethylbenzyl substituent at position 4 of the pyridazine ring. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) .

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

5-[(4-ethylphenyl)methyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C13H14N2O/c1-2-10-3-5-11(6-4-10)9-12-7-8-14-15-13(12)16/h3-8H,2,9H2,1H3,(H,15,16) |

InChI Key |

HFYPBVFXZLHFFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC=NNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone Family

6-(4-Ethylphenyl)pyridazin-3-ol ()

- Structure : Positional isomer of the target compound, with the 4-ethylphenyl group at position 6 instead of position 3.

- Key Data: Molecular formula: C₁₂H₁₂N₂O Synonyms: 6-(4-Ethylphenyl)-2H-pyridazin-3-one, MFCD16652685 .

- Significance : The positional isomerism likely alters electronic properties and binding affinity to biological targets.

4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one (11a, )

- Structure : Features a 3-methoxybenzyl group at position 4 and a methyl group at position 4.

- Synthesis: Prepared via condensation of 3-methoxybenzaldehyde with a pyridazinone precursor in ethanol/KOH .

- Key Data :

6-(Pyridin-2-yl)pyridazin-3-ol ()

- Structure : Pyridazine ring substituted with a hydroxyl group at position 3 and a pyridin-2-yl group at position 5.

- Synthesis : Produced via glyoxylic acid and 2-acetylpyridine condensation, followed by hydrazine cyclization .

- Key Data :

Non-Pyridazine Analogues with Shared Substituents

1-(4-Ethylbenzyl)maleimide (35, –4)

- Structure : Maleimide core with a 4-ethylbenzyl group.

- Synthesis : Achieved via alkylation of maleimide with 4-ethylbenzyl bromide .

- Key Data :

Table 1: Comparative Data for Pyridazine Derivatives

| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 4-(4-Ethylbenzyl)pyridazin-3-ol | 4-ethylbenzyl, 3-OH | N/A | N/A | Hydroxyl, benzyl |

| 6-(4-Ethylphenyl)pyridazin-3-ol | 6-(4-ethylphenyl), 3-OH | N/A | N/A | Hydroxyl, phenyl |

| 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one (11a) | 3-methoxybenzyl, 6-CH₃ | 65 | 142–144 | Methoxy, methyl |

| 6-(Pyridin-2-yl)pyridazin-3-ol | 6-pyridin-2-yl, 3-OH | 60 | >230 | Hydroxyl, pyridinyl |

| 1-(4-Ethylbenzyl)maleimide (35) | 4-ethylbenzyl, maleimide | 96 | 47–48 | Maleimide, benzyl |

Bioactivity and Structure-Activity Relationships (SAR)

- Hydrophobic Substituents : The 4-ethylbenzyl group in this compound and compound 35 enhances interactions with hydrophobic enzyme pockets, as evidenced by the hMGL inhibition of compound 35 .

- Hydroxyl Group: The 3-OH in pyridazin-3-ol derivatives may act as a hydrogen-bond donor, critical for binding to polar residues in enzyme active sites.

- Positional Isomerism : Moving the substituent from position 4 to 6 (e.g., 6-(4-ethylphenyl)pyridazin-3-ol) could disrupt optimal binding geometries, reducing potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.